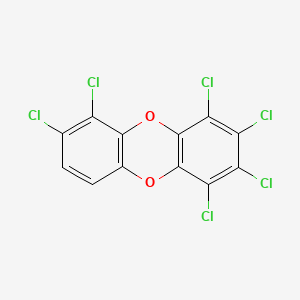

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is a chlorinated derivative of dibenzo-p-dioxin, belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. This compound is a polycyclic heterocyclic organic compound with multiple cyclic structures, including two benzene rings connected by a 1,4-dioxin ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often occurs as a by-product of industrial processes, such as the manufacturing of pesticides, bleaching of paper pulp, and combustion processes like waste incineration . These processes can lead to the unintentional formation of PCDDs, including this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more highly chlorinated dioxins or other oxidation products.

Reduction: Reduction reactions can result in the removal of chlorine atoms, forming less chlorinated dioxins.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more chlorinated dioxins, while reduction can yield less chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Toxicity

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is characterized by its complex structure and high toxicity. It is classified as a probable human carcinogen based on sufficient evidence from animal studies indicating its carcinogenicity (U.S. EPA) . The chemical's toxicity is primarily attributed to its ability to disrupt endocrine functions and induce liver tumors in laboratory animals .

Toxicological Studies

HxCDD has been extensively studied for its toxicological effects. Research has demonstrated that exposure to HxCDD can lead to significant health issues, including:

- Carcinogenic Effects : Studies involving Osborne-Mendel rats and B6C3F1 mice have shown a dose-related increase in liver tumors when exposed to HxCDD . Specifically, female rats exhibited a significant increase in hepatocellular carcinomas and adenomas.

- Metabolic Disruption : HxCDD has been shown to affect glucose metabolism in animal models. For instance, it inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis . This disruption can lead to alterations in body weight and insulin levels.

| Study | Organism | Key Findings |

|---|---|---|

| NTP Study (1980) | Rats & Mice | Dose-related increase in liver tumors; significant effects noted in female rats. |

| Metabolic Study | Female Sprague-Dawley Rats | Inhibition of PEPCK activity; reduced insulin-like growth factor-I levels. |

Environmental Impact Assessments

HxCDD is also crucial in environmental studies assessing the impact of dioxins on ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and biomagnification within food chains. Research indicates that even low concentrations of HxCDD can lead to significant ecological risks, including:

- Bioaccumulation : HxCDD can accumulate in fatty tissues of organisms, leading to higher concentrations at higher trophic levels .

- Ecosystem Disruption : The presence of dioxins disrupts various biological processes in wildlife, affecting reproduction and survival rates.

Case Study 1: Industrial Contamination

A notable case involves the contamination of soil and water near industrial sites where HxCDD was released during manufacturing processes. Remediation efforts highlighted the challenges posed by HxCDD due to its stability and resistance to degradation. These efforts often require extensive clean-up operations and ongoing monitoring to prevent human exposure.

Case Study 2: Health Impact Studies

Longitudinal studies on populations exposed to dioxins through industrial emissions have revealed a correlation between HxCDD exposure and increased cancer mortality rates. For example, research found that each incremental rise in dioxin concentration corresponded with a significant increase in cancer-related deaths .

Wirkmechanismus

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the production of enzymes that metabolize xenobiotic chemicals, resulting in biochemical and toxic effects . The compound is also involved in cell-cycle regulation and can induce oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as:

- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

Uniqueness

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and toxicological properties. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to the positions of chlorine atoms on the dioxin structure .

Biologische Aktivität

1,2,3,4,6,7-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound is of particular interest due to its potential carcinogenicity and endocrine-disrupting properties. Understanding its biological activity is crucial for assessing risks to human health and the environment.

HxCDD has the molecular formula and consists of six chlorine atoms substituted on the dibenzo-p-dioxin structure. Its structural characteristics influence its biological activity and toxicity.

Carcinogenicity

Research indicates that HxCDD exhibits carcinogenic potential in animal models. A significant study involved administering various doses of HxCDD to Osborne-Mendel rats and B6C3F1 mice over a 104-week period. The results demonstrated a dose-related increase in hepatocellular carcinomas in female rats and both male and female mice . Notably, while male rats showed an inconclusive increase in tumors, female rats exhibited a statistically significant rise in tumor incidence at higher doses.

The biological activity of HxCDD is primarily mediated through the aryl hydrocarbon receptor (AhR), which regulates gene expression related to xenobiotic metabolism and cell proliferation. Upon binding to AhR, HxCDD can modulate various signaling pathways that lead to cellular responses such as apoptosis and altered immune function .

Biotransformation

Biotransformation studies have shown that HxCDD undergoes microbial degradation, resulting in metabolites such as tetrachlorocatechol. This process is influenced by the chlorination pattern of the dioxin, with less chlorinated congeners exhibiting higher biodegradability . The ability of specific bacteria to metabolize HxCDD highlights its environmental persistence and potential for bioaccumulation.

Epidemiological Studies

Epidemiological studies have linked exposure to HxCDD with increased cancer mortality rates. In a population-based study, each incremental rise in HxCDD concentration correlated with a 73% increase in cancer mortality risk (p = 0.065) after adjusting for confounding factors . However, the association was not statistically significant when considering all-cause mortality.

Case Studies

Several case studies have documented the effects of HxCDD exposure:

- Case Study 1: In a cohort of workers exposed to dioxins during manufacturing processes, elevated incidences of liver cancer were observed compared to control groups. The study emphasized the need for stringent occupational safety measures.

- Case Study 2: A community near a hazardous waste site reported higher rates of reproductive disorders and developmental delays linked to environmental contamination with PCDDs, including HxCDD.

Data Tables

Table 1: Summary of Carcinogenic Studies on HxCDD

| Study Type | Species | Dose (µg/kg/week) | Tumor Incidence | |

|---|---|---|---|---|

| Long-term gavage | Rats | 0, 1.25, 2.5, 5.0 | Increased in females | Significant at high doses |

| Skin painting | Mice | 0.005 - 0.01 | No tumors observed | No carcinogenic response |

Table 2: Biotransformation Products of HxCDD

| Compound | Metabolite Formed | Percentage Conversion |

|---|---|---|

| HxCDD | Tetrachlorocatechol | 4.5% |

| Methoxy-tetrachlorophenol | Not quantified |

Eigenschaften

IUPAC Name |

1,2,3,4,6,7-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBQVWJHLWAFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074063 | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-66-1 | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7-Hexachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23LQ5FW9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.